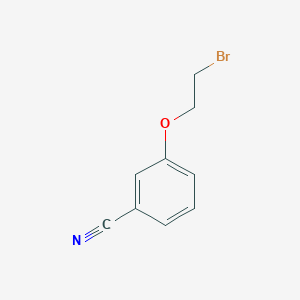
3-(2-Bromoethoxy)benzonitrile
概要
説明
3-(2-Bromoethoxy)benzonitrile is a chemical compound with the molecular formula C9H8BrNO and a molecular weight of 226.07 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for 3-(2-Bromoethoxy)benzonitrile is 1S/C9H8BrNO/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6H,4-5H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-(2-Bromoethoxy)benzonitrile is a powder that should be stored at room temperature .科学的研究の応用
1. Electrolyte Solvent in Dye-Sensitized Solar Cells (DSSCs)
Benzonitrile derivatives, including 3-(2-Bromoethoxy)benzonitrile, have been explored as electrolyte solvents in Dye-Sensitized Solar Cells (DSSCs). The low vapor pressure of these compounds contributes to the long-term stability of the cells. A study demonstrated that benzonitrile-based electrolytes achieved efficiency values around 8% for more than 1300 hours, using common and low-priced materials (Latini et al., 2014).
2. Herbicide Toxicity and Environmental Impact
Research has examined the cytotoxic effects of benzonitrile herbicides like bromoxynil and ioxynil. These studies, while primarily focusing on the environmental fate and toxicity of these herbicides, provide insights into the broader class of benzonitrile compounds. Their impact on human cell lines such as Hep G2 and HEK293T was evaluated, highlighting concerns about environmental safety and health implications (Lovecká et al., 2015).
3. Electrocatalytic Synthesis
Multi-metallic two-dimension conductive metal-organic frameworks (2D cMOF) have been used as anodic electrocatalysts in the efficient synthesis of benzonitrile. This method is part of an environmentally friendly strategy for producing benzonitrile, a key organic intermediate in various industries. The research highlights the potential of 3-(2-Bromoethoxy)benzonitrile in electrocatalytic applications (Wang et al., 2020).
4. Palladium-Catalyzed Cyanation
Palladium-catalyzed cyanation using benzonitriles, including derivatives like 3-(2-Bromoethoxy)benzonitrile, has been explored for its potential in industrial applications. This method offers a non-toxic and cost-effective approach to producing benzonitriles, crucial in synthesizing various organic compounds (Schareina et al., 2004).
Safety And Hazards
The compound is classified as dangerous, with hazard statements including H302, H312, H315, H318, H332, and H335 . These codes indicate that the compound is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .
特性
IUPAC Name |
3-(2-bromoethoxy)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAYBNVLPKSUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCBr)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromoethoxy)benzonitrile | |
CAS RN |
210963-61-4 | |
| Record name | 3-(2-bromoethoxy)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide](/img/structure/B2553293.png)

![1-hydroxy-1H,2H,4H,5H,6H,7H,7aH-1lambda5-phospholo[3,2-c]pyridin-1-one hydrochloride](/img/structure/B2553295.png)
![N-(cyanomethyl)-2-{[5-(N-cyclopropylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2553297.png)
![N-(2-ethoxyphenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2553298.png)


![N-isopropyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]isoquinoline-7-carboxamide](/img/structure/B2553302.png)

![N-(3,4-dichlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553305.png)


![3,5-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2553314.png)
![1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine](/img/structure/B2553316.png)